molecular formula C14H21N3 B8405040 N-tert-octylbenzotriazole

N-tert-octylbenzotriazole

Cat. No.: B8405040
M. Wt: 231.34 g/mol
InChI Key: JMJAUUKUTARZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Octylbenzotriazole is a benzotriazole derivative characterized by a tert-octyl group (-C(CH₃)₂CH₂C(CH₃)₃) attached to the nitrogen atom of the benzotriazole core. Benzotriazoles are heterocyclic compounds featuring a benzene ring fused to a triazole ring, widely recognized for their roles as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical synthesis. The tert-octyl substituent in this compound enhances its lipophilicity and steric bulk, which may influence solubility, stability, and biological activity compared to simpler benzotriazole derivatives .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)benzotriazole

InChI

InChI=1S/C14H21N3/c1-13(2,3)10-14(4,5)17-12-9-7-6-8-11(12)15-16-17/h6-9H,10H2,1-5H3

InChI Key

JMJAUUKUTARZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N1C2=CC=CC=C2N=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The tert-octyl group in N-tert-octylbenzotriazole distinguishes it from other benzotriazole derivatives, such as those with methyl, chloro, or hydroxyl substituents. For example:

  • Halogenated benzotriazoles (e.g., 6-chloro or 6-bromo derivatives) demonstrate enhanced electronic effects due to electron-withdrawing groups, which can improve binding affinity in biological systems .
  • Hydroxyl-substituted benzotriazoles (e.g., 4-hydroxyquinoline-3-yl derivatives) offer hydrogen-bonding capabilities, critical for interactions in catalytic or medicinal applications .

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Substituent Melting Point (°C) Lipophilicity (LogP) Key Applications
This compound tert-octyl Not reported High (estimated >4.5) UV stabilizers, corrosion inhibitors
6-Chloro-4-hydroxy-2-methylquinoline (3f) Chloro, methyl, hydroxyl >250 Moderate (~2.8) Antimicrobial agents
7-Chloro-4-hydroxy-2-methylquinoline (3g) Chloro, methyl, hydroxyl >287 Moderate (~3.0) Anticancer research
6-Bromo-4-hydroxy-2-methylquinoline (3h) Bromo, methyl, hydroxyl >299 High (~3.5) Enzyme inhibition studies

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